N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide
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Overview
Description
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide is a complex organic compound that features a thiazolidine ring and an adamantane moiety The thiazolidine ring is known for its biological activity, while the adamantane structure is recognized for its rigidity and stability
Scientific Research Applications
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide typically involves the formation of the thiazolidine ring followed by the attachment of the adamantane moiety. One common method involves the cyclization of a precursor molecule containing a sulfonamide group to form the thiazolidine ring. This is followed by a coupling reaction with an adamantane derivative under specific conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups on the thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The adamantane moiety provides stability and enhances the compound’s ability to penetrate biological membranes. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives and adamantane-based molecules. Examples include:
- 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid
- (4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid
Uniqueness
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide is unique due to the combination of the thiazolidine ring and the adamantane moiety. This combination imparts both biological activity and structural stability, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industry .
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c23-19(20-11-14-8-15(12-20)10-16(9-14)13-20)21-17-2-4-18(5-3-17)22-6-1-7-26(22,24)25/h2-5,14-16H,1,6-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLVUEKYFKOQRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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